molecular formula C18H22N2O2 B3174563 N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide CAS No. 953896-99-6

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide

Cat. No.: B3174563
CAS No.: 953896-99-6
M. Wt: 298.4 g/mol
InChI Key: AQAVEPDEOQLCJX-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aminophenyl group and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(sec-butyl)phenol with a suitable acylating agent to form the phenoxy intermediate.

    Amination Reaction: The phenoxy intermediate is then reacted with 4-nitroaniline under specific conditions to introduce the aminophenyl group.

    Reduction of Nitro Group: The nitro group in the intermediate product is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Acetylation: The final step involves the acetylation of the amino group to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the aminophenyl group.

    Substitution: The phenoxy and aminophenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or aminophenyl moieties.

Scientific Research Applications

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers explore its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with target proteins, while the phenoxy group may contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)-2-phenoxyacetamide: Lacks the sec-butyl group, which may affect its binding properties and reactivity.

    N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide: Contains a tert-butyl group instead of a sec-butyl group, which can influence its steric and electronic properties.

Uniqueness

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide is unique due to the presence of the sec-butyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to certain targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effectiveness.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2-butan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-13(2)16-6-4-5-7-17(16)22-12-18(21)20-15-10-8-14(19)9-11-15/h4-11,13H,3,12,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAVEPDEOQLCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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